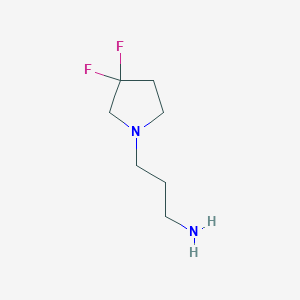![molecular formula C15H20N2O2 B1396985 3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one CAS No. 1353878-21-3](/img/structure/B1396985.png)
3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Overview
Description
3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a useful research compound. Its molecular formula is C15H20N2O2 and its molecular weight is 260.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antihypertensive Activity
- A study synthesized various 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including compounds structurally related to "3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one", to explore their potential as antihypertensive agents. These compounds demonstrated notable activity as alpha-adrenergic blockers, with specific compounds showing potential in avoiding orthostatic hypotension at effective doses (Caroon et al., 1981).
Neuroprotective Effects
- Another research synthesized 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives and tested them for their inhibitory action on Ca-uptake into cerebrocortical synaptosomes and protection against brain edema. These compounds showed notable neuroprotective properties and efficacy in improving learning and memory deficits in experimental models (Tóth et al., 1997).
Muscarinic Agonist Activity
- Studies focusing on the synthesis and activity of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones revealed their potential as M1 muscarinic agonists. These compounds showed promising results in enhancing cognitive functions, making them relevant in the context of neurological disorders and dementia treatment (Tsukamoto et al., 1995).
Antimycobacterial Activity
- Research into novel enantiomerically pure spiroisoxazolidines, including 1-oxa-2,7-diazaspiro[4.5]decan-10-one derivatives, showed significant in vitro activity against Mycobacterium tuberculosis. These findings are crucial for developing new treatments for tuberculosis (Kumar et al., 2010).
Receptor Antagonism
- Certain derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one demonstrated potent NK2 receptor antagonism in studies focused on the synthesis and binding affinity of spiropiperidines. These findings are significant for understanding receptor interactions in various physiological processes (Smith et al., 1995).
Biochemical Analysis
Biochemical Properties
3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one plays a significant role in biochemical reactions, particularly as an inhibitor of acetyl-CoA carboxylase . This enzyme is crucial for fatty acid biosynthesis, and its inhibition can disrupt lipid formation. The compound interacts with acetyl-CoA carboxylase by binding to its active site, thereby preventing the enzyme from catalyzing the carboxylation of acetyl-CoA to malonyl-CoA. This interaction highlights the compound’s potential as a biochemical tool for studying lipid metabolism and related pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of acetyl-CoA carboxylase by this compound can lead to reduced fatty acid synthesis, affecting cell membrane composition and energy storage . Additionally, changes in gene expression related to lipid metabolism and energy homeostasis have been observed, indicating the compound’s potential impact on cellular physiology.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of acetyl-CoA carboxylase, inhibiting its enzymatic activity . This inhibition disrupts the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid biosynthesis. The compound’s structure allows it to fit precisely into the enzyme’s active site, blocking substrate access and preventing catalysis. This mechanism of action underscores the compound’s potential as a targeted inhibitor in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under controlled conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to sustained inhibition of acetyl-CoA carboxylase, resulting in prolonged effects on cellular lipid metabolism. These temporal effects are crucial for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits acetyl-CoA carboxylase without causing significant toxicity . Higher doses may lead to adverse effects, including disruptions in lipid metabolism and potential toxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical inhibition. Understanding these dosage effects is essential for determining safe and effective concentrations for experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly those related to lipid metabolism. The compound interacts with acetyl-CoA carboxylase, inhibiting its activity and affecting the conversion of acetyl-CoA to malonyl-CoA . This inhibition disrupts the downstream synthesis of fatty acids, impacting metabolic flux and metabolite levels. The compound’s role in these pathways highlights its potential as a tool for studying metabolic processes and developing therapeutic strategies targeting lipid metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm or organelles involved in lipid metabolism. Understanding the transport and distribution of the compound is crucial for elucidating its cellular effects and optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, where it can interact with acetyl-CoA carboxylase and inhibit its activity. The precise localization of the compound within cells is essential for understanding its mechanism of action and optimizing its use in experimental settings.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11-3-4-13(9-12(11)2)17-10-15(19-14(17)18)5-7-16-8-6-15/h3-4,9,16H,5-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STAAIWVSWVKDSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC3(CCNCC3)OC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



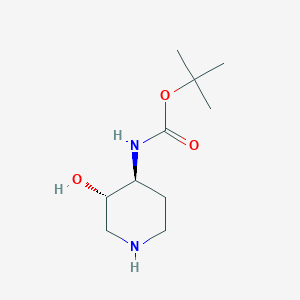
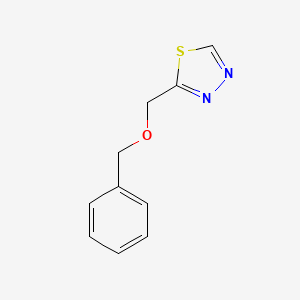
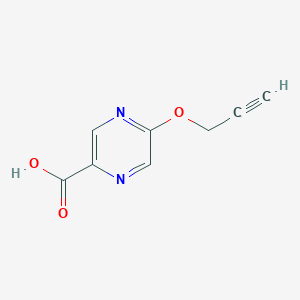
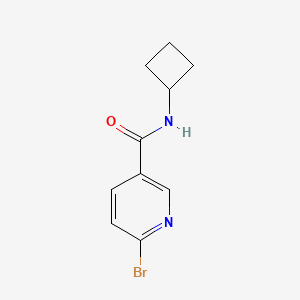
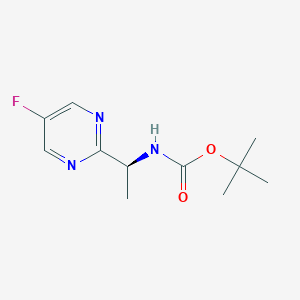
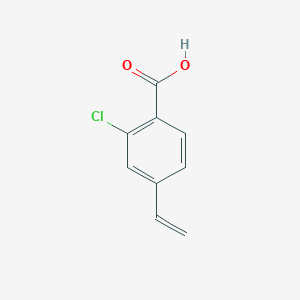
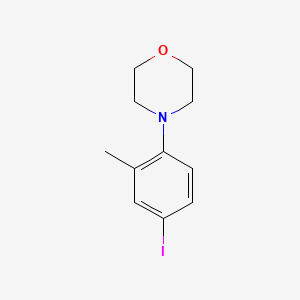

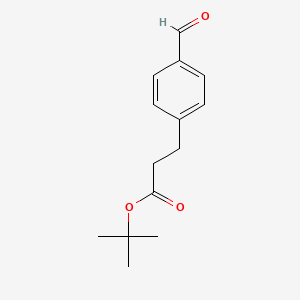
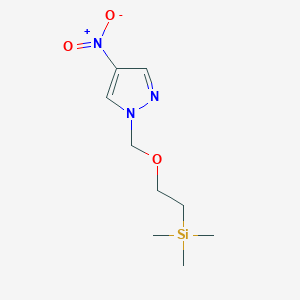
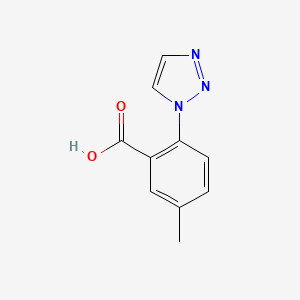
![3-Bromo-5-chlorothieno[2,3-c]pyridine](/img/structure/B1396924.png)
